N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide
Overview
Description
N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide is a complex organic compound that features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Benzoylamino Group: The benzoylamino group is introduced through the reaction of the benzimidazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of Ethyl Group: The ethyl group is attached via an alkylation reaction using ethyl bromide or similar alkylating agents.
Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety through the reaction of the intermediate with methoxybenzoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the benzoylamino group.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzoylamino)ethyl]benzamide
- N-(2-(2-(2-(benzoylamino)ethoxy)ethoxy)ethyl)benzamide
- 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives
Uniqueness
N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups and the presence of the benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-29-21-16-18(27-25(31)19-10-6-7-11-22(19)32-2)12-13-20(21)28-23(29)14-15-26-24(30)17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAXFGKMPFPCIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)N=C1CCNC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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